molecular formula C17H19N3O B11111080 3-amino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-amino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11111080
M. Wt: 281.35 g/mol
InChI Key: ILSAONGGBDPOMC-UHFFFAOYSA-N
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Description

3-Amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic system where two rings are connected through a single atom. The presence of the quinazoline moiety further enhances its chemical and biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization of the intermediate thiourea . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline derivatives with potential biological activities.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives with modified properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor, antibacterial, and antiviral properties

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3{H}-spiro[benzo[{h}]quinazoline-5,1’-cyclohexan]-4(6{H})-one is unique due to its specific spiro-fused structure and the presence of the quinazoline moiety This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C17H19N3O/c18-20-11-19-15-13-7-3-2-6-12(13)10-17(14(15)16(20)21)8-4-1-5-9-17/h2-3,6-7,11H,1,4-5,8-10,18H2

InChI Key

ILSAONGGBDPOMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C=N4)N

Origin of Product

United States

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